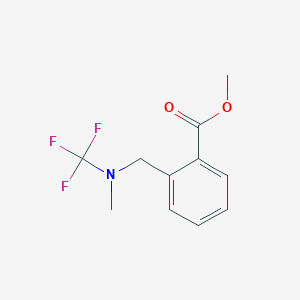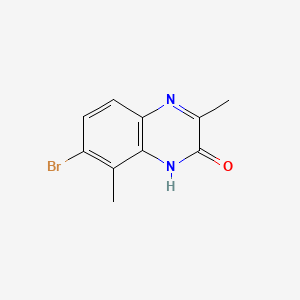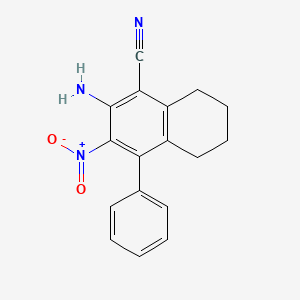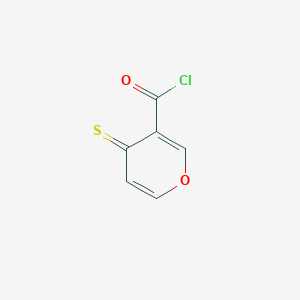
1,3-Dichloro-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :
Reactants: 3-methylbutan-2-one and sulfuryl chloride.
Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.
Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.
Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.
Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.
科学研究应用
1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.
3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.
1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.
属性
CAS 编号 |
57539-84-1 |
|---|---|
分子式 |
C5H8Cl2O |
分子量 |
155.02 g/mol |
IUPAC 名称 |
1,3-dichloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
InChI 键 |
NEVIWYGONGMZRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


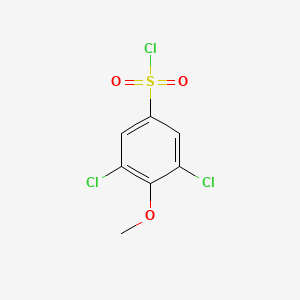
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
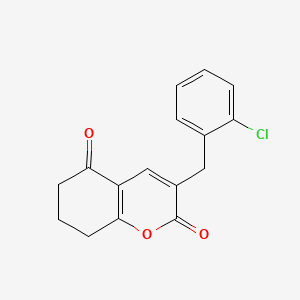




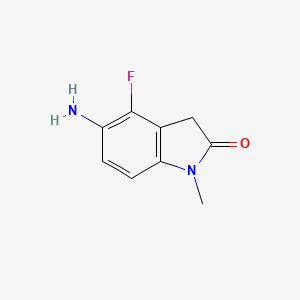
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
